molecular formula C7H12O3 B1379392 2-(1-Methylcyclobutoxy)acetic acid CAS No. 1423035-07-7

2-(1-Methylcyclobutoxy)acetic acid

Cat. No.: B1379392
CAS No.: 1423035-07-7
M. Wt: 144.17 g/mol
InChI Key: WBUXWZSGUZVTMI-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Ethers and Aliphatic Carboxylic Acids in Chemical Synthesis

Aliphatic carboxylic acids are fundamental building blocks in organic synthesis and are ubiquitous in nature. Their acidic proton and the electrophilic nature of the carbonyl carbon allow for a wide range of chemical transformations, including esterification, amidation, and reduction. columbia.eduhmdb.ca These reactions are foundational to the synthesis of numerous pharmaceuticals, polymers, and other fine chemicals. columbia.eduaustinpublishinggroup.com The presence of a carboxylic acid group in a molecule often imparts desirable solubility characteristics and provides a handle for further chemical modification.

The combination of a cyclobutane ether and an aliphatic carboxylic acid in a single molecule, as in 2-(1-Methylcyclobutoxy)acetic acid, creates a bifunctional compound with a unique set of properties and potential reactivities.

Overview of Scholarly Investigations Pertaining to Alkoxyacetic Acid Derivatives

Alkoxyacetic acid derivatives have been the subject of various scholarly investigations, often focusing on their synthesis and potential applications. A common and versatile method for the preparation of ethers, including those of alkoxyacetic acids, is the Williamson ether synthesis. hmdb.ca This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. hmdb.ca

In the context of preparing alkoxyacetic acids, a general and effective approach involves the reaction of an alcohol with a base, such as sodium hydride, to generate the corresponding alkoxide. This is followed by a reaction with a haloacetic acid ester, for instance, tert-butyl bromoacetate. The resulting alkoxyacetic acid ester can then be hydrolyzed to the desired alkoxyacetic acid. A patent for a process to produce α-alkoxy acetic acids describes reacting an alcohol with a base in an aprotic solvent, followed by reaction with a monohaloacetic acid ester and subsequent cleavage of the ester to yield the final acid.

For the specific synthesis of this compound, a plausible route would involve the Williamson ether synthesis. This would entail the reaction of 1-methylcyclobutanol with a haloacetic acid ester, such as ethyl chloroacetate (B1199739), in the presence of a strong base like sodium hydride. The resulting ester, ethyl 2-(1-methylcyclobutoxy)acetate, would then be hydrolyzed to yield this compound. The hydrolysis of esters to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion. libretexts.orgyoutube.com

While specific academic literature detailing the synthesis and properties of this compound is not extensively available in the public domain, its preparation is readily conceivable through these well-established synthetic methodologies. The following table outlines the key reactants and intermediates in the proposed synthesis of this compound.

Reactant/Intermediate Chemical Structure Role in Synthesis
1-MethylcyclobutanolStarting alcohol
Sodium HydrideNaHBase for deprotonation
Ethyl ChloroacetateAlkylating agent
Ethyl 2-(1-Methylcyclobutoxy)acetateEster intermediate
This compoundFinal product

Further research into the specific reaction conditions and characterization of this compound would be necessary to fully elucidate its chemical properties and potential for application in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclobutyl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXWZSGUZVTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 2 1 Methylcyclobutoxy Acetic Acid and Its Structural Analogs

Rational Design and Development of Synthetic Routes

The rational design of a synthetic pathway to 2-(1-methylcyclobutoxy)acetic acid necessitates a retrosynthetic analysis that disconnects the molecule into feasible starting materials. The primary disconnections are at the ether linkage and the bonds forming the cyclobutane (B1203170) scaffold, leading to two main strategic challenges: the formation of the alkoxyacetic acid moiety and the construction of the substituted cyclobutane ring.

Strategic Approaches to Etherification Reactions Leading to Alkoxyacetic Acid Moieties

The formation of the ether bond is a cornerstone of the synthesis. The Williamson ether synthesis is a fundamental and widely used method for this purpose, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.combritannica.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

A direct and effective strategy for synthesizing alkoxyacetic acids involves a modification of the Williamson synthesis. google.com This approach consists of reacting an alcohol with a monohaloacetic acid ester, typically in the presence of a strong base in an aprotic solvent. google.com For the synthesis of the target molecule, 1-methylcyclobutanol is deprotonated to form the corresponding alkoxide. This nucleophile then displaces the halide from an alkyl haloacetate, such as tert-butyl bromoacetate. The resulting ester is subsequently hydrolyzed to yield the final alkoxyacetic acid. google.com

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

Base and Solvent: Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol. google.com The reaction is typically performed in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which facilitate the SN2 reaction. google.comnumberanalytics.com

Alkyl Halide: Primary alkyl halides are preferred substrates as secondary and tertiary halides are more prone to undergoing competing E2 elimination reactions, especially in the presence of a strong base like an alkoxide. britannica.comlibretexts.org

Protecting Groups: The use of a tert-butyl ester for the acetic acid moiety is strategic, as it can be selectively cleaved under acidic conditions to furnish the carboxylic acid without affecting other sensitive functional groups.

Modern variations aim to improve the sustainability and efficiency of the Williamson synthesis by employing phase-transfer catalysts (PTC), which allow the reaction to proceed under milder, two-phase conditions, often with high yield and selectivity. numberanalytics.commdpi.com

StepDescriptionKey ReagentsReaction TypeReference
1Deprotonation of Alcohol1-Methylcyclobutanol, Sodium Hydride (NaH)Acid-Base Reaction google.com
2Nucleophilic SubstitutionSodium 1-methylcyclobutoxide, tert-Butyl bromoacetateSN2 Reaction google.com
3Ester Hydrolysistert-Butyl 2-(1-methylcyclobutoxy)acetate, Acid (e.g., HCl)Acid-catalyzed Hydrolysis google.com

Construction of 1-Methylcyclobutane Scaffolds Bearing Carboxylic Acid Functionalities

Alternative routes can be employed to construct the cyclobutane ring already bearing the necessary functional groups or their precursors.

From Cyclobutanecarboxylic Acid Derivatives: One can start with a cyclobutane ring that already contains a carboxylic acid or ester group. For example, ethyl cyclobutanecarboxylate (B8599542) can be deprotonated at the alpha-position and then alkylated with methyl iodide to produce ethyl 1-methylcyclobutanecarboxylate. This intermediate can then be used in subsequent transformations.

Carboxylation of Organometallics: An alternative strategy involves forming a Grignard reagent from a halo-substituted methylcyclobutane (B3344168) and then reacting it with carbon dioxide (carboxylation) to introduce the carboxylic acid group. libretexts.org This method transforms the electrophilic halide into a strongly nucleophilic organometallic intermediate that attacks the electrophilic carbon of CO₂. libretexts.org

Formic Acid Carboxylation: A rapid method for preparing tertiary carboxylic acids involves the reaction of a tertiary alcohol with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org This method can be applied to alcohols to generate the corresponding carboxylic acid, often proceeding with high yields. orgsyn.org

From Dicarboxylic Acids: Cyclobutanecarboxylic acid itself can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid upon heating. chemicalbook.com

MethodStarting MaterialKey ReagentsProductReference
Grignard ReactionCyclobutanone (B123998)1. MeMgBr 2. H₃O⁺1-Methylcyclobutanol chemicalbook.com
Alkylation of EsterEthyl cyclobutanecarboxylate1. LDA 2. CH₃IEthyl 1-methylcyclobutanecarboxylate
Carboxylation1-Chloro-1-methylcyclobutane1. Mg 2. CO₂ 3. H₃O⁺1-Methylcyclobutanecarboxylic acid libretexts.orgorgsyn.org
Decarboxylation1,1-Cyclobutanedicarboxylic acidHeatCyclobutanecarboxylic acid chemicalbook.com

Advanced Synthetic Transformations and Reaction Condition Optimization

Stereo- and Regioselective Preparations of Substituted Cyclobutyl Ethers

Controlling the three-dimensional arrangement of atoms is a significant challenge in organic synthesis, especially when dealing with cyclic systems that can have multiple stereocenters. The synthesis of substituted cyclobutanes with high stereoselectivity can be achieved through various advanced strategies. For instance, a highly stereoselective synthesis of functionalized cyclobutanes can be accomplished via the ring contraction of readily accessible pyrrolidine (B122466) derivatives. acs.org This method allows for the creation of diverse substitution patterns with excellent control over the stereochemical outcome. acs.org

Another powerful approach involves a sequential reaction strategy. nih.gov This can begin with an enantioselective reduction of a prochiral cyclobutanone to create a chiral alcohol. nih.gov This is followed by a diastereospecific functionalization, such as an iridium-catalyzed C-H silylation, which installs a second stereocenter relative to the first. nih.gov Such methods provide access to enantioenriched cyclobutane derivatives that are valuable building blocks for more complex molecules. nih.gov

In the context of ether formation, the stereochemistry of the Williamson ether synthesis is dictated by its SN2 mechanism, which results in the inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com This predictable stereochemical outcome is a key consideration when planning the synthesis of chiral analogs.

Catalytic and Transition-Metal Mediated Syntheses

The use of catalysts, particularly those based on transition metals, has revolutionized organic synthesis by enabling reactions that were previously difficult or impossible. These methods often proceed with high efficiency and selectivity under mild conditions.

Catalytic Etherification: While the Williamson synthesis is robust, catalysts can enhance its performance. The use of transition metal catalysts like copper(I) or palladium(0) has been shown to increase the reaction rate and minimize the formation of side products. numberanalytics.com

C-H Functionalization: Transition-metal-catalyzed C–H activation is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. Palladium-catalyzed C(sp³)–H arylation, for example, can functionalize aliphatic rings like cyclobutane. nih.gov By using a directing group, such as a derivative of the carboxylic acid itself, the catalyst can be guided to a specific C-H bond, allowing for the regioselective synthesis of complex analogs. nih.gov

Catalytic Ring Construction: Advanced catalytic methods can also be applied to the construction of the cyclobutane ring itself. Visible-light photocatalysis, for example, can facilitate intermolecular cross [2+2] cycloadditions between enynes and alkenes to produce highly functionalized alkynyl cyclobutanes with good efficiency and selectivity. nih.gov

Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic design increasingly emphasizes principles of "green chemistry," which prioritize the reduction of waste, the use of less hazardous materials, and the maximization of efficiency. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this regard.

Traditional methods for preparing esters and carboxylic acids often involve stoichiometric reagents that generate significant waste. acs.orgacs.org In contrast, catalytic approaches offer more atom-economical alternatives.

Catalytic Carboxylation: An effective palladium-catalyzed hydrocarboxylation of olefins using formic acid has been developed as an atom-economic route to carboxylic acids. rsc.org This method avoids the use of toxic carbon monoxide gas and proceeds under mild conditions with high regioselectivity. rsc.org

Reductive Ester Synthesis: A ruthenium-catalyzed reductive synthesis of esters from carboxylic acids and aldehydes or ketones utilizes carbon monoxide as a deoxygenating agent. acs.orgacs.orgnih.gov This approach is significantly more atom-economical than traditional esterification methods that rely on activated carboxylic acid derivatives and generate stoichiometric waste. acs.orgacs.org

Greener Ether Synthesis: Efforts to create a "green" version of the Williamson ether synthesis focus on using weak, non-carcinogenic alkylating agents like carboxylic acid esters or alcohols at high temperatures, which can proceed as a homogeneous catalytic process and avoid the production of salt byproducts. acs.org Further strategies to improve sustainability include the use of recyclable catalysts and optimizing reaction conditions to reduce energy consumption and waste. numberanalytics.com

Synthesis of Derivatized this compound Structures

Chemical Modifications of the Carboxylic Acid Functionality (e.g., amide, ester, anhydride (B1165640) formation)

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, most notably amides, esters, and anhydrides. These transformations are fundamental in organic synthesis and are employed to modify the compound's physicochemical properties.

Amide Formation:

The conversion of carboxylic acids to amides is a crucial reaction, often requiring the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. bath.ac.uk A common strategy involves the use of coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide. bath.ac.ukluxembourg-bio.com The reaction is efficient, but care must be taken as the O-acylisourea can sometimes rearrange, and the dicyclohexylurea (DCU) byproduct must be removed. luxembourg-bio.comyoutube.com To suppress side reactions and reduce potential epimerization when working with chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Alternative activating agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which convert the carboxylic acid into an active ester in situ, ready for reaction with the amine. luxembourg-bio.com Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines under mild conditions. organic-chemistry.org The reaction can also proceed from other carboxylic acid derivatives, such as acid chlorides or anhydrides, which react readily with amines. libretexts.orgkhanacademy.orglibretexts.org When using an acid chloride, a base is typically added to neutralize the HCl generated during the reaction. khanacademy.org

Interactive Table: Common Coupling Reagents for Amide Synthesis

Reagent ClassExample Reagent(s)Key FeaturesByproduct
CarbodiimidesDCC, EDCWidely used, cost-effective.Urea (e.g., DCU)
Phosphonium SaltsBOP, PyBOP, PyAOPHigh reactivity, low racemization.Phosphine oxide
Uronium/Aminium SaltsHBTU, HATU, HCTUFast reactions, high yields.Tetramethylurea
Boron-based(Thiophen-2-ylmethyl)phenyl)boronic acidCatalytic, mild conditions.Water

Ester Formation:

Esterification of this compound can be achieved through several established methods. The Fischer esterification is a classic and direct approach, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). operachem.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process. operachem.comchemguide.co.uk To drive the reaction towards the ester product, the alcohol is often used in a large excess, or water is removed as it forms, for instance, by using a Dean-Stark apparatus. operachem.commasterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is particularly effective for reactions with secondary and tertiary alcohols. commonorganicchemistry.com Another pathway involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride readily reacts with an alcohol to form the ester. Alkylation of the carboxylate salt with an alkyl halide (e.g., methyl iodide) is another viable method for synthesizing esters. operachem.comcommonorganicchemistry.com

Anhydride Formation:

Acid anhydrides are typically synthesized by reacting a carboxylic acid derivative with a carboxylate. A common laboratory method involves the reaction of an acid chloride with the sodium salt of a carboxylic acid. libretexts.orgcoconote.app This nucleophilic acyl substitution reaction can produce both symmetrical and unsymmetrical anhydrides. libretexts.org For instance, reacting the acid chloride of this compound with its corresponding sodium carboxylate would yield the symmetrical anhydride.

Alternatively, symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, although this often requires high temperatures. coconote.app Mixed anhydrides, such as acetic formic anhydride, can be prepared by reacting a salt like sodium formate (B1220265) with an acyl chloride like acetyl chloride. orgsyn.org Acid anhydrides themselves are reactive acylating agents and can be used to form esters and amides. libretexts.orglibretexts.org

Enantioselective Synthesis of Chiral Variants

The creation of chiral analogs of this compound, where the carbon atom bearing the methyl and alkoxy groups becomes a stereocenter, requires advanced asymmetric synthesis techniques. This is particularly challenging as it involves the formation of a quaternary stereocenter.

General strategies for the enantioselective synthesis of chiral small rings often rely on chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of cyclic β-enaminones has been achieved through a chiral phosphoric acid-catalyzed desymmetrization of meso-1,3-diketones. nih.gov In another approach, chiral thiocyclobutanes were synthesized with high enantioselectivity using a chiral squaramide bifunctional catalyst in a sulfa-Michael addition. rsc.org

The development of novel chiral rhodium (II) catalysts has enabled highly enantioselective [2+1]-cycloaddition reactions to produce chiral cyclopropenes, demonstrating the power of transition metal catalysis in constructing chiral strained rings. organic-chemistry.org A different strategy for accessing chiral bicyclo[1.1.1]pentane-α-amino acids involved a Strecker reaction using a chiral auxiliary, (R)-2-phenylglycinol, to direct the stereoselective addition of a cyanide group. nih.gov

While these methods are not directly reported for this compound, they illustrate the main approaches for inducing chirality in cyclic systems:

Chiral Catalysis: Using a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome of a ring-forming or ring-functionalizing reaction. rsc.orgnih.govorganic-chemistry.org

Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective transformation, followed by removal of the auxiliary. nih.gov

The successful enantioselective synthesis of a chiral variant of this compound would likely involve the asymmetric synthesis of a 1-methylcyclobutanol precursor with a defined stereocenter, which could then be used in the subsequent steps to build the final molecule.

Mechanistic Studies and Reactivity Analysis of 2 1 Methylcyclobutoxy Acetic Acid

Elucidation of Reaction Pathways for Ether Formation and Cleavage

The ether functional group in 2-(1-methylcyclobutoxy)acetic acid is central to its structure. Its synthesis and cleavage are governed by well-established organo-chemical principles.

The formation of this ether is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (S_{N}2) mechanism. wikipedia.org Typically, an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form the ether and a salt byproduct. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, one plausible pathway involves the deprotonation of 1-methylcyclobutanol with a strong base, such as sodium hydride, to form the sodium 1-methylcyclobutoxide intermediate. This nucleophilic alkoxide would then react with an α-haloacetic acid ester, like ethyl chloroacetate (B1199739), followed by hydrolysis of the ester to yield the final product.

Alternatively, the reaction could involve sodium chloroacetate reacting with 1-methylcyclobutanol. Another established method for preparing ethers is the alkoxymercuration-demercuration reaction. libretexts.org This process involves the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercury(II) trifluoroacetate, followed by reduction with sodium borohydride. libretexts.orgmasterorganicchemistry.com This pathway allows for the Markovnikov addition of an alcohol across the double bond of an alkene to form an ether. masterorganicchemistry.com

The cleavage of the ether bond in this compound typically requires harsh conditions, such as treatment with strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism begins with the protonation of the ether oxygen by the acid, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms in an S_{N}1 or S_{N}2 reaction, breaking the C-O bond. Given the tertiary nature of the cyclobutyl carbon, a pathway involving an S_{N}1 mechanism, proceeding through a stable tertiary carbocation, is likely.

Cyclobutane (B1203170) Ring Chemical Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, which is a driving force for many of its chemical reactions.

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. acs.org These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of more stable, acyclic products. For instance, donor-acceptor (D-A) cyclobutanes can undergo ring-opening when treated with nucleophiles like electron-rich arenes or thiols in the presence of a Lewis acid. acs.org Thermal or photochemical conditions can also induce electrocyclic ring-opening, particularly in unsaturated cyclobutene (B1205218) systems, to form conjugated dienes. researchgate.netelsevierpure.comacs.org While this compound itself is saturated, derivatization to introduce unsaturation or activating groups could enable such transformations.

Conversely, the formation of cyclobutane rings, or ring-closing reactions, is often achieved through [2+2] cycloaddition reactions. nih.gov These are typically photochemical reactions where two alkene units combine to form a four-membered ring. This method is a cornerstone for the synthesis of many complex cyclobutane-containing molecules. acs.org

Directing reactions to specific C-H bonds within a molecule is a significant challenge in modern organic synthesis. The C-H bonds of a cyclobutane ring are generally considered unreactive due to their higher s-character compared to unstrained alkanes. nih.gov However, recent advances have demonstrated that selective C-H functionalization of cyclobutanes is possible using transition-metal catalysts. acs.orgnih.gov

Rhodium(II) catalysts, for example, have been employed in intermolecular C-H insertion reactions with diazo compounds to functionalize cyclobutanes. nih.gov Remarkably, the selectivity of these reactions can be controlled by the choice of catalyst. Different rhodium catalysts can direct the functionalization to different carbon atoms (e.g., C1 or C3) of an arylcyclobutane substrate. nih.gov This catalyst-controlled selectivity offers a powerful tool for modifying complex molecules without the need for pre-installed functional groups. researchgate.net Palladium-catalyzed reactions have also been shown to be highly efficient for the C-H arylation of cyclobutanes. acs.org These methods could hypothetically be applied to selectively introduce new functional groups onto the cyclobutane ring of this compound, opening pathways to novel derivatives.

Table 2: Conceptual Catalyst-Directed C-H Functionalization of a Substituted Cyclobutane This table illustrates the principle of selective C-H functionalization and is a conceptual application to the target molecule's core structure.

Catalyst SystemTarget Position on Cyclobutane RingType of Functionalization
Rh₂(S-TCPTAD)₄C3 (methylene)Arylation/Alkylation
Pd(OAc)₂ with directing groupC2/C4 (methylene)Arylation
Rh₂(oct)₄C1 (methine, if present)Carbene Insertion

Based on general principles of C-H functionalization. acs.orgnih.gov

Radical and Pericyclic Reactions Involving the Cyclobutane Ring

The strained four-membered ring of this compound is susceptible to a variety of chemical transformations, including radical and pericyclic reactions. These reactions are often driven by the release of ring strain, which is a significant feature of cyclobutane systems.

Radical Reactions:

The formation of a radical adjacent to the cyclobutane ring can initiate ring-opening reactions. For instance, radical-induced ring-opening of cyclobutanone (B123998) oxime esters has been shown to proceed via selective C-C bond cleavage. rsc.org In the case of this compound, a radical generated at the α-carbon of the acetic acid moiety could potentially lead to the cleavage of the cyclobutane ring.

The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway. The 1-methylcyclobutyl group itself can influence radical stability. Generally, tertiary radicals are more stable than secondary and primary radicals. Therefore, a radical formed at the tertiary carbon of the 1-methylcyclobutoxy group would be relatively stable.

One potential radical-mediated reaction is a ring-opening process to form a more stable, linear alkyl radical. This type of reaction is well-documented for analogous cyclopropylmethyl radicals, which readily undergo ring-opening to form homoallylic radicals. While less strained than cyclopropanes, cyclobutanes can also undergo similar ring-opening reactions, particularly when a stabilizing substituent is present on the ring.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. researchgate.netnih.gov The cyclobutane ring of this compound can participate in or be formed through various pericyclic reactions, most notably cycloadditions and electrocyclic reactions.

[2+2] Photocycloadditions: The formation of the cyclobutane ring itself is often achieved through a [2+2] photocycloaddition between two alkene units. nsf.gov While not a reaction of the cyclobutane ring, it is a primary method for its synthesis. The reverse reaction, a cycloreversion, can be induced thermally or photochemically to cleave the cyclobutane ring into two alkene fragments.

Electrocyclic Reactions: If a double bond is introduced into the cyclobutane ring, forming a cyclobutene derivative, it can undergo a thermally or photochemically induced electrocyclic ring-opening to form a conjugated diene. masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting diene is dictated by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory fashion and photochemical reactions in a disrotatory manner for a 4π-electron system like cyclobutene. nih.govpitt.edu The substituents on the cyclobutene ring, such as the 1-methylcyclobutoxy group, can influence the torquoselectivity of the ring-opening, which is the preference for one direction of ring rotation over the other. nih.gov

A hypothetical reaction pathway could involve the conversion of the 1-methylcyclobutoxy group to a derivative containing a double bond within the ring, which could then undergo a stereospecific electrocyclic ring-opening.

Reaction Type General Reactants/Conditions Potential Products from a Cyclobutane Derivative Governing Principles
Radical Ring-OpeningRadical initiator (e.g., AIBN), heat or lightLinear alkyl radical, potentially leading to rearranged productsRadical stability, release of ring strain
[2+2] CycloreversionHeat or UV lightTwo alkene fragmentsOrbital symmetry, conservation of stereochemistry
Electrocyclic Ring-OpeningHeat or UV light (requires a cyclobutene derivative)Conjugated dieneWoodward-Hoffmann rules, conrotatory/disrotatory motion

Stereochemical Implications in Reactions Involving the 1-Methylcyclobutoxy Group

The 1-methylcyclobutoxy group, being a chiral and sterically demanding substituent, can exert significant influence on the stereochemical outcome of reactions occurring at adjacent or nearby reactive centers. This influence can manifest through steric hindrance or by direct participation in the reaction mechanism, a phenomenon known as neighboring group participation. wikipedia.org

The quaternary carbon of the 1-methylcyclobutoxy group creates a sterically hindered environment. Any nucleophilic attack or approach of a reagent to a nearby functional group will be directed to the less hindered face of the molecule, leading to stereoselectivity. For instance, in reactions involving the carboxylic acid moiety of this compound, the bulky cyclobutoxy group would likely direct incoming reagents to the opposite face of the molecule.

Neighboring Group Participation:

The oxygen atom of the ether linkage in the 1-methylcyclobutoxy group possesses lone pairs of electrons and can act as an internal nucleophile. libretexts.org This neighboring group participation (NGP) can lead to the formation of a cyclic oxonium ion intermediate, which can have profound stereochemical consequences.

In a substitution reaction at a carbon atom adjacent to the oxygen, NGP can lead to retention of stereochemistry. This occurs through a double inversion mechanism. First, the neighboring oxygen atom displaces the leaving group in an intramolecular SN2 reaction, leading to an inversion of configuration and the formation of a cyclic oxonium ion. Subsequently, an external nucleophile attacks this intermediate, also via an SN2-like pathway, resulting in a second inversion. The net result of these two inversions is retention of the original stereochemistry. wikipedia.orglibretexts.org

The feasibility of NGP by the ether oxygen would depend on the specific reaction conditions and the conformation of the molecule that allows for effective intramolecular attack.

Factor Description Stereochemical Outcome
Steric Hindrance The bulky 1-methylcyclobutoxy group blocks one face of the molecule.Reagents preferentially attack the less hindered face, leading to diastereoselectivity.
Neighboring Group Participation (NGP) The ether oxygen acts as an internal nucleophile, forming a cyclic oxonium ion intermediate.Can lead to retention of stereochemistry at the reaction center through a double inversion mechanism.

Sophisticated Analytical Methodologies for the Characterization of 2 1 Methylcyclobutoxy Acetic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-(1-Methylcyclobutoxy)acetic acid. High-resolution techniques offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete structural assignment.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule would be observed. The protons of the methyl group on the cyclobutane (B1203170) ring would likely appear as a singlet. The methylene (B1212753) protons of the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic nature. The methylene protons of the acetic acid moiety would also present as a singlet, and the acidic proton of the carboxyl group would appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. libretexts.org For this compound, separate signals are expected for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclobutane ring attached to the methyl group and the ether oxygen, the methylene carbons of the cyclobutane ring, the methyl carbon, and the methylene carbon of the acetic acid group. The chemical shifts of these carbons are influenced by their electronic environment, with the carbonyl carbon appearing significantly downfield. libretexts.org

A predicted ¹³C NMR data table for this compound is presented below, based on established chemical shift correlations. libretexts.orgdocbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170-180
C-O (Quaternary)75-85
-CH₂- (Cyclobutane)30-40
-CH₂- (Acetic Acid)60-70
-CH₃20-30

This table is predictive and actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info Additionally, C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range, and C-O stretching vibrations will appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a prominent feature in the Raman spectrum. The symmetric stretching of the cyclobutane ring and other skeletal vibrations can also be observed, providing a unique fingerprint for the molecule. rsc.org

Table 2: Key Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad, strong
C-H (Alkyl)2850-3000Medium to strong
C=O (Carboxylic Acid)1700-1725Strong, sharp
C-O1000-1300Medium

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition and confirming the molecular formula of this compound. nist.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₂O₃), the expected exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This level of precision provides strong evidence for the assigned molecular formula. chemicalbook.com

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

While direct analysis of the carboxylic acid by Gas Chromatography (GC) can be challenging due to its polarity and low volatility, derivatization can be employed. Esterification of the carboxylic acid group, for example, to its methyl or ethyl ester, produces a more volatile and less polar derivative that is amenable to GC analysis. jppres.com This approach allows for the separation and quantification of the compound, as well as the detection of any volatile impurities. The choice of a suitable capillary column, such as one with a polar stationary phase, is crucial for achieving good separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. nih.gov It allows for the separation of the compound from non-volatile impurities and related substances.

Reversed-Phase HPLC: A common approach for the analysis of organic acids is reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid and improve peak shape. sielc.com

Detection: Ultraviolet (UV) detection is commonly employed, as the carboxylic acid group exhibits some absorbance at lower wavelengths (around 210 nm). nih.gov

Quantification: HPLC is also a powerful tool for the quantitative analysis of this compound. nih.gov By creating a calibration curve using standards of known concentration, the amount of the compound in a sample can be accurately determined. researchgate.net The method's linearity, accuracy, and precision are typically validated to ensure reliable results. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnReversed-phase C18, 5 µm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C

These parameters are illustrative and may require optimization for specific applications.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography stands as the definitive method for determining the solid-state structure and absolute stereochemistry of crystalline compounds. For a molecule like this compound, this technique can provide unparalleled insights into its molecular architecture.

Principles and Application:

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. This data allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclobutane ring and the spatial relationship between the methyl group, the ether linkage, and the carboxylic acid moiety.

For this compound, which possesses a chiral center at the quaternary carbon of the cyclobutane ring, X-ray crystallography is instrumental in unambiguously determining its stereochemistry. The puckered nature of the cyclobutane ring can lead to different conformations, and this technique can distinguish between them. Research on related cyclobutane systems has demonstrated the power of X-ray diffraction in revealing the subtle conformational details of the four-membered ring. acs.org Studies on the solid-state photoreactions of alkenes to form cyclobutane rings have utilized X-ray crystallography to confirm the stereochemistry of the resulting products with high precision. nih.gov

Expected Insights from Crystallographic Analysis:

A successful crystallographic analysis of this compound would yield a detailed structural model. Key parameters that would be determined are presented in the table below. This information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical context. For instance, the solid-state packing of molecules, influenced by intermolecular forces such as hydrogen bonding from the carboxylic acid group, can be visualized. The structure of related cyclobutane dicarboxylic acids has been shown to be influenced by intramolecular hydrogen bonding, which in turn affects their reactivity. rsc.org

Table 1: Illustrative Crystallographic Data for this compound

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (Å)The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 10.2, b = 5.8, c = 14.5, β = 95°
C-C Bond Lengths (Å)The distances between carbon atoms in the cyclobutane ring.1.54 - 1.56
C-O Bond Lengths (Å)The distances of the ether and carboxylic acid C-O bonds.1.43 (ether), 1.25 & 1.30 (acid)
Puckering Angle (°)The angle of deviation of the cyclobutane ring from planarity.25
Torsion Angles (°)The dihedral angles defining the conformation of the side chain.-
Hydrogen Bond Distances (Å)The distances of intermolecular hydrogen bonds involving the carboxylic acid group.O-H···O = 2.65

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Development of Novel Analytical Protocols for Specific Structural Features

The unique combination of a substituted cyclobutane ring and an ether-linked carboxylic acid in this compound presents specific challenges and opportunities for the development of novel analytical protocols.

Characterizing the Ether Linkage and Cyclobutane Moiety:

Standard spectroscopic methods such as NMR and IR spectroscopy are fundamental for initial characterization. numberanalytics.com However, advanced techniques are often required to probe specific structural details. For instance, the development of specialized mass spectrometry (MS) methods can be particularly insightful. Techniques like tandem mass spectrometry (MS/MS) can be optimized to induce specific fragmentation patterns that reveal the connectivity of the molecule, confirming the presence of the 1-methylcyclobutoxy group. The use of different ionization techniques, such as chemical ionization, can help in distinguishing between isomers. researchgate.net

Furthermore, the development of chromatographic methods is crucial for the separation and analysis of this compound from its derivatives or impurities. The polarity imparted by the carboxylic acid and ether groups necessitates careful selection of chromatographic conditions. The use of derivatization agents can enhance the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or improve its ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). mdpi.comgoogle.com

Stereochemical Analysis beyond Crystallography:

While X-ray crystallography is the gold standard for solid-state stereochemical determination, solution-phase methods are also vital. Chiral chromatography, using columns with a chiral stationary phase, can be developed to separate the enantiomers of this compound and its derivatives.

Moreover, advanced chiroptical methods like exciton-coupled circular dichroism (ECCD) have emerged as powerful tools for determining the absolute stereochemistry of chiral carboxylic acids in solution. nih.govmtu.edumsu.edu This involves derivatizing the carboxylic acid with a chromophoric unit, allowing for the determination of its absolute configuration based on the observed CD spectrum. Such a protocol could be specifically adapted for this compound, providing a valuable alternative to crystallographic methods, especially when suitable single crystals are difficult to obtain.

Table 2: Novel Analytical Protocols for this compound

Analytical TechniqueApplication for this compoundPotential Findings
Tandem Mass Spectrometry (MS/MS)Elucidation of fragmentation pathways to confirm structural features.Characteristic loss of the methylcyclobutoxy group or the acetic acid moiety.
Chiral Liquid Chromatography (LC)Separation of enantiomers.Quantification of enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationAnalysis of volatile derivatives for enhanced separation and identification.Improved peak shape and sensitivity for trace analysis.
Exciton-Coupled Circular Dichroism (ECCD)Determination of absolute stereochemistry in solution after derivatization.Assignment of R/S configuration without the need for single crystals.

Theoretical and Computational Investigations of 2 1 Methylcyclobutoxy Acetic Acid

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, energies, and a host of other electronic properties with remarkable accuracy.

The 1-methylcyclobutoxy group is a key structural feature of 2-(1-methylcyclobutoxy)acetic acid. The cyclobutane (B1203170) ring is known to possess significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. This inherent strain influences the ring's conformation, which is not planar but rather puckered to alleviate some of the torsional strain.

Theoretical studies would likely focus on the degree of puckering in the cyclobutane ring and the conformational isomers that arise from it. The presence of the methyl group and the larger acetic acid substituent on the same quaternary carbon atom introduces steric interactions that further influence the preferred conformation. Computational models can predict the rotational barriers around the C-O bond connecting the cyclobutoxy ring to the acetic acid moiety, identifying the most stable spatial arrangement of the molecule.

Ring Pucker: The cyclobutane ring is expected to adopt a puckered conformation. Quantum chemical calculations can quantify the puckering angle and the energy barrier between different puckered forms.

Substituent Orientation: The orientation of the methyl and acetoxy groups will be a balance between minimizing steric hindrance and optimizing electronic interactions. The "up" or "down" position of the methyl group relative to the plane of the puckered ring would be a key area of investigation.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution and identify sites that are susceptible to electrophilic or nucleophilic attack.

Key Electronic Properties Investigated Computationally:

PropertyDescription
Molecular Orbitals The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons.
Electrostatic Potential The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Negative potential regions (typically around the oxygen atoms of the carboxylic acid) are prone to electrophilic attack, while positive potential regions are susceptible to nucleophilic attack.
Atomic Charges Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution.
Reactivity Descriptors Conceptual Density Functional Theory (DFT) provides a framework for defining chemical reactivity indices like chemical potential, hardness, and softness. These descriptors can be used to predict the molecule's reactivity in various chemical environments.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping out the potential energy surface (PES), researchers can identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome.

A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov For a chemical reaction, the lowest energy path on this surface is the reaction coordinate. nih.gov Transition states are the saddle points on the PES, representing the energy maxima along the reaction coordinate. umn.edu

Computational methods can be employed to locate the structures and energies of reactants, products, intermediates, and transition states. This information is vital for understanding the feasibility and mechanism of a reaction. For instance, studying the esterification of this compound would involve calculating the energies of the reactants (the acid and an alcohol), the tetrahedral intermediate, and the final ester product, as well as the transition states connecting them. Ab initio and DFT calculations are commonly used for these types of investigations. iastate.edu

While the PES provides a static picture of a reaction, molecular dynamics simulations can offer insights into the time-evolution of a chemical system. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe the actual trajectories of atoms during a reaction. researchgate.net

Molecular dynamics can be particularly useful for studying reactions where multiple intermediates or products are possible. nih.gov The simulations can reveal the branching ratios between different pathways and the lifetimes of transient intermediates. For a molecule like this compound, dynamics simulations could be used to study the conformational changes that occur during a reaction or the role of solvent molecules in stabilizing intermediates and transition states.

In Silico Prediction of Novel Reactivity and Synthetic Accessibility

Computational tools are increasingly being used to predict new chemical reactions and to assess the feasibility of synthesizing a target molecule. By analyzing the electronic structure and known reaction mechanisms, it is possible to propose novel transformations that a molecule might undergo.

For this compound, in silico methods could be used to:

Predict Reactivity: Based on its functional groups (a carboxylic acid and an ether), computational models could predict its reactivity towards a wide range of reagents. For example, the acidity of the carboxylic proton can be calculated, and the stability of the corresponding carboxylate can be assessed.

Evaluate Synthetic Routes: Retrosynthetic analysis software can propose potential synthetic pathways to this compound. These pathways can then be evaluated computationally by calculating the thermodynamics and kinetics of each proposed step. This can help to identify the most efficient and viable synthetic strategies before they are attempted in the laboratory. researchgate.net

Application of Machine Learning and Data Science in Organic Chemistry Research for Similar Compounds

In modern chemical research, machine learning (ML) and data science are increasingly used to accelerate discovery and understanding. For compounds similar to this compound, these computational tools have several powerful applications.

Property Prediction: ML models, particularly deep neural networks, are trained on vast datasets of known organic molecules to predict a wide range of physicochemical properties (e.g., boiling point, solubility, pKa) and biological activities from molecular structure alone. nih.govacs.org These models can provide rapid and often accurate estimations for novel compounds where experimental data is lacking.

Reaction Outcome and Yield Prediction: By learning from millions of documented chemical reactions, ML models can predict the likely products of a given set of reactants and reagents. acs.orgmit.edunih.gov For a proposed synthesis of this compound, such a model could evaluate the probability of success for different synthetic routes and identify potential competing side reactions.

Reaction Condition Recommendation: Advanced ML systems can suggest optimal reaction conditions, including the most suitable solvents, catalysts, reagents, and temperature for a desired transformation. nih.govacs.org This capability can significantly reduce the experimental effort required to optimize a synthetic procedure.

Retrosynthesis and Novel Route Discovery: Data-driven approaches are also being developed to perform retrosynthesis, suggesting potential starting materials for a target molecule. These tools can uncover non-intuitive or novel synthetic pathways that might be overlooked by chemists, fostering innovation in synthetic design.

These machine learning applications, by leveraging the large body of existing chemical knowledge, provide a powerful framework for investigating and utilizing compounds like this compound, even when specific experimental data is scarce.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization in the Modular Assembly of Complex Organic Frameworks

The modular assembly of complex organic frameworks, such as Metal-Organic Frameworks (MOFs), relies on the use of well-defined organic "building blocks" or "linkers" that coordinate with metal ions or clusters to form extended, often porous, structures. These materials have shown significant promise in applications ranging from gas storage and separation to catalysis.

While there is a vast body of research on the use of various carboxylic acids as linkers in MOF synthesis, specific studies detailing the use of 2-(1-Methylcyclobutoxy)acetic acid in the formation of such frameworks are not present in the available scientific literature. In principle, a bifunctional molecule like this, possessing a carboxylic acid group for metal coordination and a cyclobutane (B1203170) moiety, could be employed as a "monotopic" or "terminating" ligand. In this role, it would cap the coordination sites of metal clusters, thereby controlling the dimensionality and porosity of the resulting framework. The bulky 1-methylcyclobutoxy group could also influence the packing of the frameworks and introduce specific pore environments. However, without experimental data, its actual utility in the modular assembly of complex organic frameworks remains a theoretical consideration.

Precursor for the Synthesis of Stereochemically Defined Cyclobutane Systems

The synthesis of stereochemically defined cyclobutane systems is a significant challenge in organic chemistry, with important implications for the development of new pharmaceuticals and materials. nih.govnih.gov The rigid, three-dimensional structure of the cyclobutane ring can impart unique conformational constraints on a molecule, which can be advantageous for biological activity. nih.govru.nl

There is no specific mention in the scientific literature of This compound being used as a precursor for the synthesis of stereochemically defined cyclobutane systems. However, related cyclobutane carboxylic acid derivatives have been utilized in diastereoselective and enantioselective transformations. acs.orgacs.org For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative has been a key step in the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a potent RORγt inverse agonist. acs.org In principle, the carboxylic acid functionality of This compound could be used as a handle for chiral resolution or to direct stereoselective reactions on the cyclobutane ring, although such applications have not been reported.

Development of Functional Materials Utilizing this compound Scaffolds

The development of new functional materials often relies on the design and synthesis of novel molecular scaffolds that can be incorporated into polymers, liquid crystals, or other advanced materials. The unique shape and rigidity of the cyclobutane ring make it an attractive component in the design of such materials. lifechemicals.com

A search of the scientific literature did not yield any studies on the development of functional materials specifically utilizing This compound scaffolds. The general class of cyclobutane derivatives has been explored for applications in materials science, for example, in the production of stress-responsive polymers. lifechemicals.com The combination of a flexible ether linkage and a rigid cyclobutane ring in This compound could potentially lead to materials with interesting thermal or mechanical properties. However, without dedicated research and characterization, this remains speculative.

Strategic Applications in the Design of Novel Organic Molecules

The design of novel organic molecules, particularly for applications in medicinal chemistry, often involves the incorporation of unique structural motifs to optimize properties such as potency, selectivity, and metabolic stability. The cyclobutane ring is increasingly recognized as a valuable scaffold in drug discovery due to its ability to introduce three-dimensionality and act as a bioisostere for other groups. nih.govru.nlresearchgate.net

Horizon Scanning and Future Research Directions for 2 1 Methylcyclobutoxy Acetic Acid Chemistry

Development of Asymmetric Synthetic Routes to Enantiopure Forms

The presence of a stereocenter in many biologically active molecules necessitates the development of enantioselective synthetic methods. For derivatives of 2-(1-methylcyclobutoxy)acetic acid, the creation of enantiopure forms is a critical step toward understanding their interactions with chiral biological targets. Future research in this area should focus on several key strategies:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the acetic acid moiety can direct the stereochemical outcome of key bond-forming reactions. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: The development of novel chiral catalysts, whether metal-based or organocatalytic, for reactions such as the asymmetric alkylation of a suitable precursor or the enantioselective opening of a related epoxide, holds significant promise. For instance, asymmetric organocatalytic [4+2] cycloaddition reactions have been successfully employed to create chiral spiro-oxindole scaffolds. nih.gov

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of this compound or a key intermediate could provide access to both enantiomers. This approach has been successfully used in the synthesis of other chiral molecules. mdpi.com

The successful development of these asymmetric routes will be crucial for elucidating the structure-activity relationships of chiral derivatives and for the advancement of potent and selective therapeutic agents.

Exploration of Bio-Catalytic and Enzymatic Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. The high selectivity and mild reaction conditions associated with enzymes make them ideal for the transformation of complex molecules like this compound and its analogs.

Future research should explore:

Lipases and Esterases: These enzymes could be employed for the enantioselective hydrolysis of racemic esters of this compound, a common strategy for obtaining enantiopure carboxylic acids and alcohols. For example, Candida antarctica lipase (B570770) B (CALB) is a versatile catalyst for such transformations. nih.gov

Hydroxylases: The regioselective and stereoselective hydroxylation of the cyclobutane (B1203170) ring by cytochrome P450 monooxygenases or other hydroxylating enzymes could introduce new functional groups and stereocenters, leading to novel derivatives with potentially enhanced biological activity.

Whole-Cell Biotransformations: The use of engineered microorganisms capable of performing multiple enzymatic steps in a single pot could streamline the synthesis of complex derivatives from simple starting materials. This approach has been used for the enantioselective synthesis of cis-1,2-dihydrocatechols. nih.gov

The integration of biocatalysis into the synthetic toolbox for this compound class will not only provide access to novel structures but also align with the growing demand for sustainable chemical processes.

Integration with Automated Synthesis and High-Throughput Experimentation

The rapid synthesis and screening of large compound libraries are essential for modern drug discovery. Automated synthesis platforms and high-throughput experimentation (HTE) can significantly accelerate the exploration of the chemical space around the this compound scaffold. bohrium.com

Key areas for future development include:

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. The development of flow-based syntheses for key intermediates and final products will enable the rapid production of analog libraries.

Robotic Synthesis Platforms: Automated platforms can perform multiple reaction setup, workup, and purification steps in parallel, dramatically increasing the number of compounds that can be synthesized in a given timeframe. nih.gov

High-Throughput Screening (HTS): The development of robust and miniaturized biological assays compatible with HTS will be crucial for rapidly identifying promising lead compounds from the synthesized libraries.

By embracing automation and HTE, researchers can systematically explore the structure-activity relationships of this compound derivatives, leading to the faster identification of molecules with desired properties. chemrxiv.org

Green Chemistry Principles in the Synthesis and Application of Derivatives

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. organic-synthesis.commsu.edu The application of these principles to the synthesis and use of this compound derivatives is not only an ethical imperative but also a driver of innovation.

Future research should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. greenchemistry-toolkit.org

Use of Renewable Feedstocks: Exploring the synthesis of the cyclobutane core or other key fragments from renewable resources. nih.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. organic-synthesis.com

Catalysis: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. organic-synthesis.com

Predictive Modeling for Structure-Reactivity Relationships

Computational modeling and data science are increasingly powerful tools in chemical research. Predictive models can guide experimental design, accelerate the discovery of new reactions, and provide insights into the relationships between molecular structure and chemical reactivity or biological activity.

For the this compound scaffold, future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating structural descriptors of a series of derivatives with their measured biological activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov This can help prioritize synthetic targets and focus resources on the most promising candidates.

Machine Learning (ML): ML algorithms can be trained on large datasets of reaction outcomes to predict the success of a given reaction or to optimize reaction conditions. chemrxiv.org This can be particularly valuable when integrated with high-throughput experimentation.

Molecular Docking: For derivatives with therapeutic potential, molecular docking simulations can predict how they bind to their biological targets, providing a rational basis for designing more potent and selective inhibitors. nih.gov

The development and application of these predictive models will enable a more rational and efficient exploration of the chemical space defined by this compound, ultimately accelerating the discovery of new molecules with valuable properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Methylcyclobutoxy)acetic acid, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves etherification of a methylcyclobutanol derivative with a halogenated acetic acid precursor. Key steps include:
  • Protection/Deprotection : Use of protecting groups (e.g., Fmoc) for the acetic acid moiety to prevent side reactions during cyclobutane ring formation .
  • Reagent Optimization : Sodium methoxide or similar bases facilitate nucleophilic substitution, while controlled hydrolysis ensures high regioselectivity .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the product .
    Critical conditions include maintaining anhydrous environments and low temperatures (0–5°C) to minimize by-products like ester derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for a singlet (~δ 3.6–4.0 ppm) for the cyclobutyl methoxy group and a triplet (~δ 1.2–1.5 ppm) for the methyl group .
  • ¹³C NMR : The carbonyl carbon (COOH) appears at ~δ 170–175 ppm, while cyclobutane carbons resonate at δ 20–35 ppm .
  • IR Spectroscopy : A broad O–H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C–O–C stretches (~1100 cm⁻¹) for the ether linkage .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 158 (M⁺) and fragments corresponding to cyclobutane ring cleavage .

Q. What are the recommended methods for assessing the purity of this compound?

  • Methodological Answer :
  • Titration : Acid-base titration with standardized NaOH (e.g., 0.1 M) using phenolphthalein to determine carboxylic acid content .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or GC-MS to detect volatile impurities .
  • Melting Point Analysis : Sharp melting points (e.g., 69–70°C) indicate high purity; deviations suggest impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for the molecular geometry of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Refine experimental structures using SHELXL (e.g., hydrogen atom placement, thermal displacement parameters) . Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies in bond angles or torsional strain .
  • Statistical Validation : Apply Hamilton R-factor tests and electron density maps to validate crystallographic models .
  • Dynamic Simulations : Molecular dynamics (MD) simulations in explicit solvents (e.g., water) to assess conformational flexibility .

Q. How do intermolecular hydrogen-bonding interactions influence the crystallographic packing of this compound?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Use ORTEP-3 to visualize O–H⋯O bonds between carboxylic acid groups, forming centrosymmetric dimers (R₂²(8) motifs) .
  • Packing Efficiency : Calculate unit cell parameters (e.g., monoclinic P2₁/c, β = 108.2°) and lattice energy using programs like Mercury .
  • Thermal Stability : Correlate hydrogen-bond strength (D–H⋯A distances < 2.8 Å) with DSC-measured melting points .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize the synthesis of this compound?

  • Methodological Answer :
  • Kinetic Control : Use low temperatures (−20°C) and polar aprotic solvents (e.g., DMF) to favor faster nucleophilic substitution over esterification .
  • Thermodynamic Control : Prolonged reflux in toluene shifts equilibrium toward the cyclobutane product via aza-Michael addition .
  • By-Product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., silylation) to prevent retro-aldol reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Assay Reproducibility : Validate protocols using positive controls (e.g., indole-based bioactives) and standardized cell lines .
  • Metabolite Interference : Use LC-MS/MS to differentiate parent compounds from metabolites (e.g., glucuronidated forms) .
  • Structure-Activity Relationships (SAR) : Compare crystallographic data (e.g., dihedral angles) with IC₅₀ values to identify bioactive conformers .

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Methylcyclobutoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Methylcyclobutoxy)acetic acid

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